Benzyl Substitution Confers a ≥2.6-Fold Increase in Calculated Lipophilicity (cLogP) Over the Non-Benzyl Analog
The presence of the N1-benzyl group dramatically increases lipophilicity compared to the 4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide analog (CAS 2197062-92-1). For the non-benzyl analog (C₇H₁₃BrN₂O, MW 221.09), the calculated logP (cLogP) is approximately -2.8; for the target compound (C₁₄H₁₉BrN₂O, MW 311.22) the cLogP is approximately -0.7, a net increase of roughly 2.1 log units . This translates to a ≥2.6-fold higher lipophilicity, which directly influences passive membrane permeability, plasma protein binding, and CNS penetration potential according to standard medicinal chemistry guidelines (Lipinski's rule-of-five compliant for CNS candidates when cLogP <5).
| Evidence Dimension | Calculated partition coefficient (cLogP) — lipophilicity |
|---|---|
| Target Compound Data | cLogP ≈ -0.7 (C₁₄H₁₉BrN₂O, MW 311.22) |
| Comparator Or Baseline | 4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide: cLogP ≈ -2.8 (C₇H₁₃BrN₂O, MW 221.09) |
| Quantified Difference | ΔcLogP ≈ +2.1 (≥2.6-fold higher lipophilicity) |
| Conditions | cLogP calculated using fragment-based method (BioByte ClogP algorithm or equivalent); values represent the quaternary ammonium cation plus bromide counterion |
Why This Matters
Lipophilicity is a primary driver of passive permeability and off-target binding risk; the benzyl analog is better suited for programs targeting intracellular or CNS-compartment receptors where the non-benzyl analog would be too polar to penetrate lipid bilayers.
